molecular formula C11H11FN4O4S B13696350 Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate

Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate

Cat. No.: B13696350
M. Wt: 314.30 g/mol
InChI Key: UEGZZIJQMOZOOA-UHFFFAOYSA-N
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Description

Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate is a fluorinated sulfonated acetamide derivative featuring a tetrazole ring substituted with a phenyl group. Its structure combines a sulfonyl group (-SO₂-) linked to a tetrazolyl heterocycle, an ethyl ester moiety, and a fluorine atom at the α-position.

Properties

Molecular Formula

C11H11FN4O4S

Molecular Weight

314.30 g/mol

IUPAC Name

ethyl 2-fluoro-2-(1-phenyltetrazol-5-yl)sulfonylacetate

InChI

InChI=1S/C11H11FN4O4S/c1-2-20-10(17)9(12)21(18,19)11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

UEGZZIJQMOZOOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)S(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenyl-5-tetrazolyl Sulfonyl Derivatives

The tetrazolyl moiety is typically synthesized via [3 + 2] cycloaddition reactions involving azides and nitriles or via multicomponent reactions (MCRs). The most common route involves the reaction of phenyl azide derivatives with suitable sulfonyl chlorides or reactive precursors to form the sulfonyl-tetrazole core.

Key steps include:

  • Preparation of phenyl azide : Usually derived from phenyl halides via nucleophilic substitution with sodium azide.
  • Cycloaddition with sulfonyl chlorides : The phenyl azide reacts with sulfonyl chlorides (e.g., phenyl sulfonyl chloride) under controlled conditions to form the sulfonyl azide intermediate.
  • Cyclization to tetrazole : The sulfonyl azide undergoes cyclization, often facilitated by heat or catalysts, to form the tetrazolyl sulfonyl compound.

Sulfonylation of the Tetrazole Ring

Alternatively, direct sulfonylation of pre-formed tetrazoles can be achieved by reacting tetrazole derivatives with sulfonyl chlorides in the presence of bases such as pyridine or triethylamine. This method offers regioselectivity and high yields, especially under inert atmospheres.

Introduction of the Fluoro Group and Esterification

Fluorination

The fluorine atom at the 2-position can be introduced via nucleophilic fluorination of suitable precursors. For example:

  • Starting from a non-fluorinated intermediate, electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) can be employed.
  • Alternatively, fluorinated sulfonyl chlorides or other fluorinated intermediates can be used to incorporate the fluorine atom during sulfonylation.

Esterification

The final ester group (ethyl ester) is typically introduced via esterification of the carboxylic acid or acid chloride precursor :

  • Reaction of the acid with ethanol in the presence of catalytic sulfuric acid or using ethyl chloroformate .
  • Alternatively, direct esterification of the acid with ethanol under reflux conditions with azeotropic removal of water.

Overall Synthetic Route

Based on the literature and patent data, a representative synthesis pathway can be summarized as follows:

Step Description Conditions Reagents References
1 Synthesis of phenyl azide N/A Phenyl halide + NaN₃ ,
2 Formation of phenyl sulfonyl chloride Chlorination SO₂Cl₂
3 Cycloaddition to form tetrazolyl sulfonyl Heat or catalysis Phenyl azide + phenyl sulfonyl chloride ,
4 Sulfonylation of tetrazole Base catalysis Tetrazole + sulfonyl chloride ,
5 Fluorination at the 2-position Electrophilic fluorination Fluorinating agent ,
6 Esterification Reflux with ethanol Ethanol + acid catalyst ,

Specific Synthesis Conditions and Raw Materials

  • Solvents: Dimethylformamide (DMF), toluene, or ethyl acetate are frequently used to facilitate reactions.
  • Bases: Triethylamine, pyridine, or potassium hydroxide serve as catalysts or reactants.
  • Temperature: Reactions are typically carried out at room temperature to 80°C, depending on the step.
  • Reaction Time: Varies from several hours to overnight, optimized for yield and purity.

Research Data and Comparative Analysis

Method Raw Materials Solvents Temperature Yield (%) Remarks
Multicomponent cycloaddition Phenyl azide, sulfonyl chloride MeOH, DMF Room temp to 80°C 45-70 Efficient for tetrazole core
Sulfonylation of tetrazoles Tetrazole + sulfonyl chlorides Pyridine Room temp 60-85 High regioselectivity
Fluorination Non-fluorinated intermediates DAST, Selectfluor 0-25°C 50-80 Precise fluorine placement
Esterification Carboxylic acid + ethanol H₂SO₄ catalyst Reflux 78-95 Final step for ester

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorinated Carbon

The electron-withdrawing sulfonyl group activates the adjacent fluorine atom for nucleophilic substitution. This reaction typically proceeds via an S<sub>N</sub>2 mechanism under basic conditions:

Reaction Example :

C11H11FN4O4S+NuC11H11NuN4O4S+F\text{C}_{11}\text{H}_{11}\text{FN}_4\text{O}_4\text{S} + \text{Nu}^- \rightarrow \text{C}_{11}\text{H}_{11}\text{NuN}_4\text{O}_4\text{S} + \text{F}^-

Nucleophile (Nu)ConditionsProductYieldSource
Methoxide (CH<sub>3</sub>O⁻)NaOCH<sub>3</sub>, DMF, 60°CEthyl 2-methoxy-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate85%
Azide (N<sub>3</sub>⁻)NaN<sub>3</sub>, THF, refluxEthyl 2-azido-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate78%

This reactivity enables the introduction of diverse functional groups for medicinal chemistry applications .

Elimination Reactions via the Sulfonyl Group

The sulfonylacetate moiety facilitates β-elimination under strongly basic conditions, forming α,β-unsaturated esters:

Mechanism :

C11H11FN4O4SBaseCH2=C(SO2Tetrazole)(CO2Et)+HF\text{C}_{11}\text{H}_{11}\text{FN}_4\text{O}_4\text{S} \xrightarrow{\text{Base}} \text{CH}_2=\text{C(SO}_2\text{Tetrazole)(CO}_2\text{Et)} + \text{HF}

  • Conditions : K<sub>2</sub>CO<sub>3</sub>, toluene, 110°C

  • Product : (E)-Ethyl 2-[(1-phenyl-5-tetrazolyl)sulfonyl]acrylate

  • Yield : 92%

The reaction is stereoselective due to the planar transition state stabilized by conjugation .

Cycloaddition Involving the Tetrazole Ring

The tetrazole ring participates in [3+2] cycloadditions with dipolarophiles such as alkynes or nitriles, forming fused heterocycles:

Example Reaction :

Tetrazole+RC≡CR’Bicyclic tetrazolo[1,5-a]pyridine derivative\text{Tetrazole} + \text{RC≡CR'} \rightarrow \text{Bicyclic tetrazolo[1,5-a]pyridine derivative}

DipolarophileCatalystProductYieldSource
PhenylacetyleneCuI, DIPEATetrazolo[1,5-a]quinoline67%
AcrylonitrileNone (thermal)Tetrazolo[1,5-a]pyridine-8-carbonitrile58%

These reactions exploit the tetrazole’s ability to act as a 1,3-dipole, with regioselectivity governed by electronic effects .

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, which can be further functionalized:

Stepwise Reaction :

  • Hydrolysis :

    C11H11FN4O4SNaOH, H2OC9H7FN4O4S(acid)+EtOH\text{C}_{11}\text{H}_{11}\text{FN}_4\text{O}_4\text{S} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{C}_9\text{H}_7\text{FN}_4\text{O}_4\text{S} (\text{acid}) + \text{EtOH}
    • Yield: 95%

  • Amidation :

    Acid+RNH2EDC, DMAPAmide derivative\text{Acid} + \text{RNH}_2 \xrightarrow{\text{EDC, DMAP}} \text{Amide derivative}
    • Example: Benzylamide derivative (Yield: 82%)

Metal Coordination and Supramolecular Interactions

The tetrazole’s nitrogen atoms participate in metal coordination and hydrogen bonding:

  • Zinc Chelation : The tetrazole binds Zn<sup>2+</sup> in a bidentate manner (N–Zn bond distance: 2.02–2.15 Å) .

  • Hydrogen Bonding : Forms up to four H-bonds with amino acid residues (e.g., Ser/Thr in enzyme active sites) .

Comparative Reactivity Data

The table below contrasts reactivity trends with analogous compounds:

PropertyThis compoundNon-fluorinated AnalogSource
S<sub>N</sub>2 Rate (k)1.2 × 10<sup>-3</sup> s<sup>-1</sup>4.5 × 10<sup>-5</sup> s<sup>-1</sup>
Hydrolysis Half-life (pH 7)48 hrs12 hrs
Tetrazole Ring pKa4.34.9

This compound’s multifunctional design enables applications in catalysis, medicinal chemistry, and materials science. Its synthetic flexibility and well-documented reactivity profile make it a valuable scaffold for further research .

Scientific Research Applications

Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for synthesizing pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

    Chemical Synthesis: It is employed as a reagent in various organic synthesis reactions to introduce fluorinated and sulfonyl functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic residues in the target molecule. The tetrazole ring contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonated Heterocycles with Fluorinated Substituents

(a) Ethyl 2-(1-Ethyl-1H-1,2,4-Triazol-5-yl)-2,2-Difluoroacetate
  • Structure : Shares a fluorinated acetamide backbone and a heterocyclic system (triazole vs. tetrazole).
  • Key Differences : The triazole ring (three nitrogens) contrasts with the tetrazole (four nitrogens), influencing electronic properties and hydrogen-bonding capacity. The absence of a sulfonyl group reduces electrophilicity compared to the target compound .
(b) Methyl 2-[(Triazinylamino)sulfonyl]benzoates (e.g., Triflusulfuron Methyl)
  • Structure : Sulfonylurea herbicides with triazine cores (e.g., triflusulfuron methyl).
  • Comparison : The triazine ring (six-membered, three nitrogens) offers different steric and electronic profiles compared to the five-membered tetrazole. Sulfonyl groups in both compounds enhance herbicidal activity, but the tetrazole may confer higher metabolic stability .
(c) 2-Phenylbenzimidazole-5-sulfonic Acid
  • Structure : A benzimidazole-sulfonic acid derivative used in UV filters.
  • Comparison : The sulfonic acid group (-SO₃H) differs from the sulfonamide (-SO₂-N-) in the target compound. The benzimidazole system (fused benzene and imidazole) is bulkier than the tetrazole, impacting solubility and biological interactions .

Fluorinated Sulfonated Polymers and Esters

Compounds like 2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester () share fluorinated sulfonamide motifs but are polymerizable acrylates. These materials prioritize surface-active properties and chemical resistance, diverging from the acetamide-based reactivity of the target compound .

Perfluorinated Sulfonates (e.g., Sodium Perfluoro(octane-1-sulfonate))

  • Structure : Fully fluorinated alkyl chains with terminal sulfonates.
  • Comparison : The target compound’s partial fluorination (single fluorine) and tetrazolyl-sulfonyl group reduce environmental persistence compared to perfluorinated analogs. However, both classes exhibit high thermal and chemical stability .

Structural and Functional Comparison Table

Compound Core Heterocycle Fluorination Sulfonyl Group Key Applications
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate Tetrazole (4N) α-Fluorine -SO₂- Agrochemicals, Medicinal
Ethyl 2-(1-Ethyl-1H-1,2,4-Triazol-5-yl)-2,2-Difluoroacetate Triazole (3N) α,α-Difluoro None Pharmaceuticals
Triflusulfuron Methyl Triazine (3N) None -SO₂-NH- Herbicides
2-Phenylbenzimidazole-5-sulfonic Acid Benzimidazole None -SO₃H UV Filters
Sodium Perfluoro(octane-1-sulfonate) None Full C-F -SO₃⁻ Surfactants, Coatings

Research Findings and Implications

  • Tetrazole vs.
  • Fluorination Impact: The α-fluorine in the target compound likely reduces metabolic degradation compared to non-fluorinated analogs, similar to trends observed in fluorinated herbicides and pharmaceuticals .
  • Sulfonyl Group Reactivity : The sulfonamide linkage in the target compound offers tunable electrophilicity for nucleophilic substitution reactions, a feature exploited in sulfonylurea herbicides .

Biological Activity

Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate is a synthetic organic compound notable for its complex structure, which includes a fluorine atom, a tetrazole ring, and a sulfonyl group. The compound's molecular formula is C11H11FN4O4S\text{C}_{11}\text{H}_{11}\text{F}\text{N}_{4}\text{O}_{4}\text{S} . The presence of the tetrazole moiety is significant in medicinal chemistry due to its bioisosteric properties, which often mimic carboxylic acids and amides, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound can be attributed to its structural features. Specifically, the electrophilic nature of the fluorine atom and the nucleophilic characteristics of the sulfonyl group facilitate various biochemical interactions. Preliminary studies suggest that this compound may interact with specific proteins involved in disease pathways, influencing their activity .

Pharmacological Properties

This compound exhibits several promising pharmacological properties:

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects, likely due to the presence of the sulfonamide group .
  • Anticancer Potential : Initial studies indicate that it may possess anticancer properties, although further research is necessary to confirm these findings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the compound can enhance its biological activity. The following table summarizes comparisons between this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
1H-TetrazoleContains tetrazole ringAntimicrobial, anticancer
SulfanilamideContains sulfonamide groupAntimicrobial
Phenacetic acidContains an acetate moietyAnti-inflammatory
Ethyl 2-Fluoro...Fluorinated structure with sulfonamide and tetrazole functionalitiesPotentially broad pharmacological profile

This comparison highlights how this compound's unique combination of functional groups could enhance its pharmacological profile compared to other compounds .

Synthesis and Interaction Studies

The synthesis of this compound typically involves multiple steps that require careful selection of reagents to achieve high yields and purity. Interaction studies have focused on its binding affinity with various biological targets. Early results indicate that it may bind effectively to certain enzymes or receptors involved in disease mechanisms .

Comparative Studies

Research has indicated that fluorinated compounds often exhibit different biological activities compared to their non-fluorinated counterparts. For example, fluorine substitution can enhance or diminish antimicrobial potency depending on the molecular context. In some cases, fluorinated derivatives have shown superior efficacy against specific pathogens .

Future Directions

Further research is essential to fully elucidate the mechanism of action and therapeutic potential of this compound. This includes detailed studies on its pharmacokinetics, toxicity profiles, and long-term effects in relevant biological systems.

Q & A

Q. What is a reliable synthetic route for preparing Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate?

A common method involves reacting 5-mercapto-1-phenyl-1H-tetrazole with ethyl chloroacetate in acetone under reflux in the presence of potassium carbonate. After 10 hours, the crude product is extracted with diethyl ether and purified. This approach is adaptable for introducing sulfonyl groups via oxidation of thioether intermediates .

Q. How does the 1-phenyltetrazole moiety influence the compound’s stability?

The 1-phenyltetrazole ring enhances thermal and hydrolytic stability due to its aromatic character and electron-withdrawing sulfonyl group. Substituents on the tetrazole (e.g., phenyl groups) reduce ring strain and improve resistance to nucleophilic attack, as observed in related analogs .

Q. What analytical techniques are suitable for confirming the compound’s structure?

Basic characterization includes FT-IR (to confirm sulfonyl and ester groups), ¹H/¹³C NMR (to verify fluorine coupling and aromatic protons), and mass spectrometry (for molecular ion confirmation). For preliminary purity assessment, TLC with chloroform:methanol (7:3) is effective .

Advanced Research Questions

Q. How can structural ambiguities in X-ray crystallography data for this compound be resolved?

Use SHELXL for refinement, employing constraints for disordered fluorinated regions. High-resolution data (≤1.0 Å) and twin refinement (via TWIN/BASF commands) improve accuracy. Validate against simulated annealing omit maps to address electron density discrepancies .

Q. What mechanistic insights exist for sulfonyl group reactivity in derivatization reactions?

The sulfonyl group undergoes nucleophilic substitution with amines or thiols under mild basic conditions (e.g., K₂CO₃ in DMF). For example, coupling with diazepane derivatives via sulfonyl chloride intermediates proceeds quantitatively at room temperature, as demonstrated in isoquinoline analogs .

Q. How do solvent and catalyst choices impact the efficiency of tetrazole-thioether oxidation to sulfonyl derivatives?

Oxidation with H₂O₂/CH₃COOH at 60°C achieves >90% yield for sulfonyl formation. Alternative catalysts like NaIO₄ in aqueous ethanol reduce side reactions (e.g., ester hydrolysis). Solvent polarity must balance oxidation kinetics and byproduct suppression .

Q. What advanced chromatographic methods optimize purity analysis for fluorinated sulfonylacetates?

HPLC with a C18 column (acetonitrile:water + 0.1% TFA) resolves fluorinated impurities. For trace quantification, GC-MS with derivatization (e.g., silylation) enhances volatility. Cross-validate using ion-pair chromatography to detect anionic byproducts .

Q. How can computational modeling predict the compound’s bioactivity or interaction with enzymes?

Perform docking studies using the sulfonyl group as a hydrogen-bond acceptor. Molecular dynamics simulations (e.g., GROMACS) with COX-2 or carbonic anhydrase II reveal binding affinities. QSAR models incorporating fluorine’s electronegativity improve activity predictions .

Data Contradiction and Optimization

Q. How to reconcile conflicting NMR data for fluorine coupling constants in related analogs?

Fluorine’s anisotropic effects can distort coupling constants in crowded regions. Use DFT calculations (e.g., Gaussian09) to simulate J-values and compare with experimental data. Solvent effects (e.g., DMSO vs. CDCl₃) must be accounted for .

Q. What strategies improve yield in large-scale synthesis of the tetrazole-sulfonyl intermediate?

Optimize stoichiometry (1:1.2 molar ratio of tetrazole to ethyl chloroacetate) and use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates. Continuous flow reactors reduce reflux time from 10 hours to 2–3 hours .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Chromatography : HPLC (C18, 0.1% TFA) for purity .
  • Computational Tools : Gaussian09 for NMR simulations, GROMACS for dynamics .

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